![molecular formula C9H13NO B2952347 2-Isopropoxy-6-methylpyridine CAS No. 1395039-68-5](/img/structure/B2952347.png)
2-Isopropoxy-6-methylpyridine
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Overview
Description
2-Isopropoxy-6-methylpyridine is a chemical compound with the CAS Number: 1395039-68-5 . It has a molecular weight of 151.21 and its IUPAC name is 2-isopropoxy-6-methylpyridine .
Synthesis Analysis
The synthesis of 2-Isopropoxy-6-methylpyridine and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-6-methylpyridine is represented by the linear formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 .Chemical Reactions Analysis
2-Isopropoxy-6-methylpyridine, like other organoboron compounds, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is a notable reaction involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxy-6-methylpyridine include a molecular weight of 151.21 .Scientific Research Applications
Electrophoretic Separation
- Optimization of pH in Electrophoretic Separation: A study on the separation of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines, found improved separation through the use of cationic surfactants to suppress electroosmotic flow. This research highlights the importance of pH optimization in free solution capillary electrophoresis for compounds like 2-Isopropoxy-6-methylpyridine (Wren, 1991).
Retinoprotective Effects
- Retinoprotective Effect of Pyridine Derivatives: A study on the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound structurally related to 2-Isopropoxy-6-methylpyridine, showed potential in preventing ischemic injuries in a rat model. This could indicate a similar potential for related compounds (Peresypkina et al., 2020).
Reactive Intermediates in Organic Chemistry
- Stabilized Reactive Intermediates: Research on the enhanced dienophilicity of various pyridyne analogues, including attempts to generate 6-isopropoxy-2,3-pyridyne from related compounds, provides insights into the reactivity and potential applications of 2-Isopropoxy-6-methylpyridine in synthetic chemistry (Connon & Hegarty, 2004).
Marine-Derived Fungal Compounds
- Discovery of Pyridine Derivatives from Marine Fungi: A study identified several 6-methylpyridinone derivatives from a marine fungus. This highlights the potential for 2-Isopropoxy-6-methylpyridine analogues in natural product chemistry and drug discovery (Chen et al., 2017).
Hydrodenitrogenation Studies
- Hydrodenitrogenation of Methylpyridines: Research on the hydrodenitrogenation of 2-methylpyridine and its intermediates provides insights into the chemical behavior of pyridine derivatives under industrial catalytic processes, which could be relevant for compounds like 2-Isopropoxy-6-methylpyridine (Wang, Liang, & Prins, 2007).
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .
Mode of Action
In the context of the SM coupling, 2-Isopropoxy-6-methylpyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the sm coupling reaction , which is a key process in the synthesis of many organic compounds. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.
Result of Action
The result of the action of 2-Isopropoxy-6-methylpyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
The safety data sheet for 2-Isopropoxy-6-methylpyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for 2-Isopropoxy-6-methylpyridine are promising. It holds immense potential in scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The Suzuki–Miyaura coupling, in particular, is a reaction that has been widely applied and continues to be a focus of research .
properties
IUPAC Name |
2-methyl-6-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPSSQGAHKQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-6-methylpyridine |
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